Pentazocine hydrochloride

opioid receptor binding mu-opioid receptor radioligand displacement

Pentazocine hydrochloride is a synthetic benzomorphan narcotic agonist-antagonist that acts as a kappa (κ)-opioid receptor agonist and sigma (σ) receptor agonist, while functioning as a weak antagonist or partial agonist at the mu (μ)-opioid receptor. It is the prototypical mixed agonist-antagonist analgesic, first marketed among this class, and remains one of the few such agents available in both oral and injectable formulations.

Molecular Formula C19H28ClNO
Molecular Weight 321.9 g/mol
CAS No. 64024-15-3
Cat. No. B1211184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentazocine hydrochloride
CAS64024-15-3
SynonymsFortral
Hydrochloride, Pentazocine
Lactate, Pentazocine
Lexir
Pentazocine
Pentazocine Hydrochloride
Pentazocine Lactate
Talwin
Molecular FormulaC19H28ClNO
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl
InChIInChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1
InChIKeyOQGYMIIFOSJQSF-DTOXXUQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentazocine Hydrochloride (CAS 64024-15-3): Pharmacological Profile and Receptor Binding Overview for Scientific Procurement


Pentazocine hydrochloride is a synthetic benzomorphan narcotic agonist-antagonist that acts as a kappa (κ)-opioid receptor agonist and sigma (σ) receptor agonist, while functioning as a weak antagonist or partial agonist at the mu (μ)-opioid receptor [1]. It is the prototypical mixed agonist-antagonist analgesic, first marketed among this class, and remains one of the few such agents available in both oral and injectable formulations [2]. Its receptor binding profile—characterized by a μ-receptor Ki >100 nM, κ-receptor Ki of approximately 2.2 nM, and σ1-receptor Ki ranging from 2.1 to 19.9 nM depending on tissue—distinguishes it from both pure μ-agonists such as morphine and from other agonist-antagonists including nalbuphine, butorphanol, and buprenorphine [3][4].

Why Pentazocine Hydrochloride Cannot Be Interchanged with Nalbuphine, Butorphanol, or Buprenorphine: Receptor-Level and Hemodynamic Evidence


Despite all belonging to the opioid agonist-antagonist class, pentazocine, nalbuphine, butorphanol, and buprenorphine exhibit quantitatively distinct receptor binding profiles, divergent hemodynamic effects, and different clinical formulation availability that preclude simple substitution [1]. Pentazocine is unique among these agents in possessing high-affinity sigma-1 receptor binding (Ki 2.1–19.9 nM), a property absent in nalbuphine and buprenorphine [2]. Hemodynamically, pentazocine increases cardiac workload by approximately 22%, whereas nalbuphine and buprenorphine produce morphine-like hemodynamic profiles with neutral or reduced cardiac work [3]. Furthermore, pentazocine is the only agent in this class available as a standard oral tablet formulation (50 mg), while nalbuphine and butorphanol lack any oral formulation entirely [1]. These differentiated properties carry direct consequences for experimental design, clinical protocol selection, and procurement decisions in both research and industrial contexts.

Pentazocine Hydrochloride Quantitative Differentiation Guide: Comparator Evidence for Scientific Selection


Mu-Opioid Receptor Binding Affinity: Pentazocine vs. Nalbuphine and Butorphanol in a Standardized Assay System

In a uniform binding assay using recombinant human μ-opioid receptor (MOR) expressed in cell membrane preparations, pentazocine exhibited a Ki >100 nM, placing it in the lowest affinity category alongside tramadol, codeine, meperidine, and propoxyphene. By contrast, nalbuphine demonstrated a Ki in the 1–100 nM range, and butorphanol fell in the highest affinity category with Ki <1 nM [1]. This represents at minimum a 100-fold difference in μ-receptor binding affinity between pentazocine and butorphanol, and a categorical separation from nalbuphine, confirming that pentazocine has the weakest µ-receptor interaction among the clinically used agonist-antagonists.

opioid receptor binding mu-opioid receptor radioligand displacement recombinant human MOR

Sigma-1 Receptor Affinity: A Unique Differentiator Absent in Nalbuphine, Butorphanol, and Buprenorphine

(+)-Pentazocine, the (+)-enantiomer of pentazocine, displays high-affinity binding to the sigma-1 (σ1) receptor with a Ki of 19.9 nM in rat brain membranes and as low as 2.1 nM in rabbit iris-ciliary body preparations, as measured by competitive displacement of [³H]-(+)-pentazocine [1][2]. In guinea pig brain, [³H]-(+)-pentazocine binds to a single high-affinity σ site with a Kd of 2.9 nM [3]. By contrast, it has low affinity for the sigma-2 receptor (Ki 406 nM), demonstrating approximately 200-fold σ1/σ2 selectivity [4]. Nalbuphine, butorphanol, and buprenorphine do not exhibit significant sigma receptor binding at therapeutic concentrations. This sigma-1 activity is functionally relevant: (+)-pentazocine at 0.35 μmol/kg s.c. significantly reversed scopolamine-induced memory impairment in mice via a sigma-receptor-dependent mechanism that was blocked by the selective sigma antagonist NE-100 but not by the kappa antagonist nor-binaltorphimine [5].

sigma-1 receptor sigma receptor ligand (+)-pentazocine enantiomer radioreceptor assay

Hemodynamic Effects: Pentazocine Increases Cardiac Workload Unlike Nalbuphine and Buprenorphine

In a randomized double-blind study of patients with angiographically proven coronary artery disease, intravenous pentazocine (48 mg) significantly increased mean aortic pressure (+12.5%), left ventricular end-diastolic pressure (+20.2%), and mean pulmonary artery pressure (+36.3%), resulting in a 22.1% increase in calculated cardiac work. By contrast, intravenous morphine (8 mg) decreased cardiac work by 8.2%, along with significant reductions in oxygen consumption (−11.6%), cardiac index (−8.6%), and left ventricular end-diastolic pressure (−20.5%) [1]. A subsequent clinical study in acute myocardial infarction patients confirmed that pentazocine (60 mg IV) produced significant increases in systemic and pulmonary arterial pressures (p<0.01 to p<0.05), left ventricular filling pressure, and systemic vascular resistance, while decreasing left ventricular ejection fraction—effects not observed with morphine or meperidine [2]. In the broader agonist-antagonist class, nalbuphine and buprenorphine exhibit hemodynamic profiles that resemble morphine, while pentazocine and butorphanol share the cardiotropic pressor profile [3].

hemodynamics cardiac workload cardiovascular safety myocardial oxygen demand

Oral Formulation Availability: Pentazocine as the Only Oral Agonist-Antagonist Among Nalbuphine and Butorphanol

Pentazocine hydrochloride is formulated as a 50 mg oral tablet (Talwin, and Talwin Nx with naloxone), providing an oral route of administration with approximately 20% systemic bioavailability due to first-pass hepatic metabolism [1][2]. By comparison, neither nalbuphine nor butorphanol is available as an oral formulation; both are restricted to injectable administration only [1]. While buprenorphine is available via sublingual tablet, this represents a different absorption pathway with variable bioavailability (16–94%, average ~55%). The oral systemic availability of pentazocine and nalbuphine has both been calculated at approximately 20%, but only pentazocine has a commercially available oral product [3].

oral formulation route of administration drug delivery bioavailability

Kappa-Opioid Receptor Biased Signaling: Species-Selective p38 MAPK Activation Relevant for Preclinical Translation

Pentazocine exhibits ligand-directed signaling bias at the κ-opioid receptor (KOR) that differs between human and rodent receptors. In HEK293 cells expressing recombinant KOR, pentazocine was significantly more potent at activating p38 MAPK (an arrestin-dependent pathway associated with dysphoric effects) in human KOR (hKOR) than in rat KOR (rKOR), while being equally potent at arrestin-independent activation of ERK1/2 in both species [1]. Consistent with its low potency at p38 activation, pentazocine did not produce conditioned place aversion in mice [1]. By contrast, levorphanol, nalorphine, and the selective KOR agonist U50,488 did not exhibit this species discrimination in p38 MAPK activation, and butorphanol showed a similar but not identical species-dependent pattern [1]. This species-selective signaling is mechanistically linked to the absence of the Ser-369 phosphorylation site in hKOR (present in rKOR), which is required for GRK3/arrestin-dependent p38 activation [1].

biased agonism kappa opioid receptor p38 MAPK arrestin signaling species differences

Analgesic Potency Relative to Morphine: Injectable Pentazocine is One-Sixth to One-Third as Potent as Morphine

When administered by intramuscular injection, pentazocine is one-sixth to one-third as potent as morphine. In the same systematic comparison, nalbuphine is slightly less potent than morphine (potency ratio approximately 1:1), and butorphanol is 3.5 to 7 times as potent as morphine [1]. This places pentazocine as the least potent injectable agonist-antagonist on a milligram-equivalent basis. When administered orally at a 50 mg dose, pentazocine is equivalent in analgesic effect to 60 mg of codeine, and its oral analgesic efficacy is closer to aspirin and paracetamol than to weak opioid analgesics such as codeine [1][2]. The analgesic effect of pentazocine exhibits a ceiling phenomenon—analgesic efficacy does not increase proportionally with dose beyond a certain threshold, in contrast to morphine where efficacy increases markedly with increasing dosage [3].

analgesic potency equianalgesic dosing morphine comparison parenteral analgesia

Pentazocine Hydrochloride Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Pharmacological Tool Compound for CNS Research

Pentazocine hydrochloride, specifically its (+)-enantiomer, is the only clinically available opioid agonist-antagonist with validated high-affinity sigma-1 receptor binding (Ki 2.1–19.9 nM) and demonstrated sigma-1-mediated functional effects in vivo, including reversal of scopolamine-induced memory impairment and reduction of intraocular pressure [6][7]. This makes it an irreplaceable procurement item for laboratories studying sigma-1 receptor pharmacology, neuroprotection, cognition, or ocular hypertension—applications where nalbuphine, butorphanol, and buprenorphine lack the requisite target engagement. The enantiomerically resolved (+)-pentazocine is particularly valuable as a sigma-1-selective probe, as the (−)-enantiomer primarily engages kappa opioid receptors.

Preclinical KOR Biased Signaling Research Requiring Species Translation Controls

The well-characterized species difference in pentazocine's KOR signaling bias—more potent p38 MAPK activation in human KOR versus rat KOR, with equivalent ERK1/2 activation—establishes pentazocine as an essential reference standard for preclinical laboratories screening novel KOR-targeted analgesics [6]. Researchers can use pentazocine as a positive control to benchmark whether their novel compounds exhibit similar species-dependent signaling biases, helping to identify candidates where rodent models may underpredict human adverse effects mediated by arrestin-dependent pathways.

Cardiovascular Safety Pharmacology Studies Evaluating Opioid Hemodynamic Profiles

Pentazocine's unique hemodynamic signature—a 22.1% increase in cardiac work, +12.5% mean aortic pressure, and +36.3% mean pulmonary artery pressure versus morphine's 8.2% decrease in cardiac work—makes it a critical reference compound for cardiovascular safety pharmacology panels [6][7]. For contract research organizations and pharmaceutical companies conducting cardiac safety assessments of novel opioids, pentazocine provides a positive control for cardiotropic pressor effects, enabling differentiation from morphine-like (nalbuphine, buprenorphine) and intermediate (butorphanol) hemodynamic profiles.

Oral Opioid Agonist-Antagonist Formulation Development and Bioavailability Benchmarking

As the only mixed agonist-antagonist opioid available in a standard oral tablet formulation (50 mg), pentazocine hydrochloride serves as the sole reference compound for oral formulation development in this pharmacological class [6]. Its well-characterized oral pharmacokinetic profile—approximately 20% bioavailability, peak plasma concentration at 1–3 hours, and hepatic first-pass metabolism—provides essential benchmarking data for pharmaceutical scientists developing oral formulations of novel agonist-antagonist candidates or evaluating oral delivery technologies for this compound class [7].

Quote Request

Request a Quote for Pentazocine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.